(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22FNO3 and a molecular weight of 259.32 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a hydroxyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection and deprotection steps: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaI in acetone, potassium carbonate (K2CO3) in DMF
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may confer specific pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group may play a crucial role in its binding affinity and activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: A compound with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[44]nonane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H22FNO3 |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
tert-butyl (7R,8R)-8-fluoro-7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22FNO3/c1-12(2,3)18-11(17)15-5-4-13(8-15)6-9(14)10(16)7-13/h9-10,16H,4-8H2,1-3H3/t9-,10-,13?/m1/s1 |
InChI Key |
DFEPWEAHBHVUKN-NJEVMQCVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C[C@H]([C@@H](C2)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)O |
Origin of Product |
United States |
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